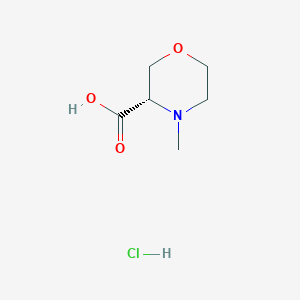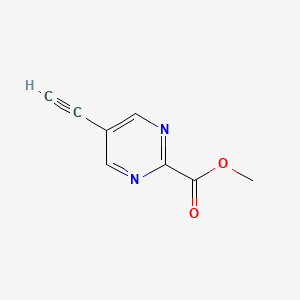
Methyl 5-ethynylpyrimidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, Methyl 5-ethynylpyrimidine-2-carboxylate, is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, agriculture, and as building blocks for various synthetic targets.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. One such method is the Atwal-Biginelli cyclocondensation reaction, which has been utilized to synthesize a mixture of alkyl 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylates and their tautomeric isomers. This reaction involves the use of S-methylisothiourea hemisulfate salt with 2-(gem-disubstituted)methylene-3-oxoesters, which can be accessed by the Lehnert procedure for Knoevenagel-type condensation . Another synthesis approach involves a multicomponent reaction under mild conditions to produce 6-thioxo-1,6-dihydropyrimidine-5-carboxylates . Additionally, polymer-assisted synthesis has been employed to create ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates, showcasing the versatility of solid support methods in heterocyclic chemistry .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic techniques. For instance, the crystal structure of ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate was determined by X-ray diffraction crystallography. The molecular geometry, vibrational frequencies, and NMR chemical shifts were calculated using density functional theory (DFT) methods, which demonstrated good agreement with experimental results .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a range of chemical reactions. For example, the synthesis of methyl and ethyl 2-R1-4-R2-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-7-carboxylates was achieved through the condensation of 2-R1-6-R2-5-acetyl-4-aminopyrimidines with ethyl oxalate . Furthermore, the interaction of methyl esters of acylpyruvic acids with aromatic or heterocyclic aldehydes and 5-aminotetrazole monohydrate led to the formation of methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates, which were tested for antimicrobial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be characterized by spectroscopic methods and theoretical calculations. The FT-IR, 1H, and 13C NMR spectra provide insights into the functional groups and chemical environment within the molecules. DFT calculations can predict vibrational frequencies and NMR chemical shifts, which are essential for understanding the molecular properties. Nonlinear optical (NLO) properties and molecular electrostatic potential (MEP) are also evaluated to gain further insights into the reactivity and interactions of these compounds .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Methyl 5-ethynylpyrimidine-2-carboxylate has been utilized in the synthesis of various pyrimidine derivatives. For instance, in the study of synthesis and biological evaluation of 2,4-diamino-furo[2,3-d]pyrimidine derivatives, compounds exhibiting cytotoxicity against lung cancer cell lines were produced (Hu et al., 2010). Similarly, the synthesis and reactions of Biginelli-compounds have also involved such derivatives (Kappe & Roschger, 1989).
Structure-Activity Relationship Studies
- Ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate, an analogue of methyl 5-ethynylpyrimidine-2-carboxylate, was identified as a potent inhibitor in structure-activity relationship studies targeting AP-1 and NF-κB mediated gene expression (Palanki et al., 2002).
Therapeutic Applications
- Novel derivatives of methyl 5-ethynylpyrimidine-2-carboxylate have shown potential as inhibitors of dihydrofolate reductase, with activity against opportunistic fungi and the protozoan Toxoplasma gondii (Jones et al., 1999).
Experimental Studies in Medicinal Chemistry
- The compound has been part of experimental studies in medicinal chemistry, where its derivatives have been evaluated for their antimicrobial properties (Shastri & Post, 2019).
Safety and Hazards
Mecanismo De Acción
Mode of Action
It is known that many pyrimidine derivatives interact with biological systems through various mechanisms, such as nucleophilic substitution reactions .
Biochemical Pathways
Pyrimidine derivatives are known to play crucial roles in various biochemical processes, but the specific pathways influenced by this compound require further investigation .
Pharmacokinetics
As a result, its bioavailability and pharmacokinetic profile remain largely unknown .
Action Environment
Factors such as pH, temperature, and the presence of other chemical entities could potentially affect its action .
Propiedades
IUPAC Name |
methyl 5-ethynylpyrimidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-3-6-4-9-7(10-5-6)8(11)12-2/h1,4-5H,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLNQCCGURQWTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=N1)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-ethynylpyrimidine-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

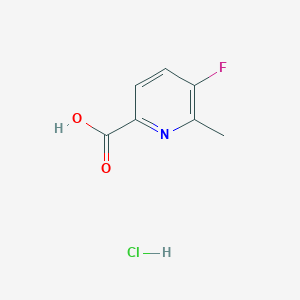
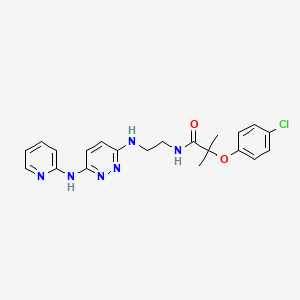
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2508974.png)

![2-[[1-[2-(3,5-Dimethylphenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2508977.png)
![2-[(Methylcarbamoyl)amino]-2-oxo-1-phenylethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2508979.png)
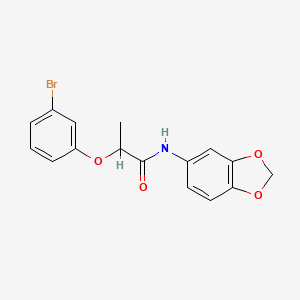
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2508981.png)
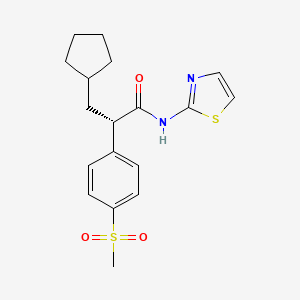
![3-(1-(2-(3-chloro-4-methoxyphenyl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2508986.png)
![3-(2-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2508989.png)

